![molecular formula C13H25NO2S2 B14213274 2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid CAS No. 548761-47-3](/img/structure/B14213274.png)
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is an organic compound with the molecular formula C11H21NO2S2 It is known for its unique structure, which includes a dibutylcarbamothioyl group attached to a sulfanyl group, and a methylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of dibutylamine with carbon disulfide to form dibutylcarbamothioyl chloride. This intermediate is then reacted with 2-methylpropanoic acid in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid: This compound has a similar structure but with a dodecyl group instead of a dibutyl group.
2-(Dodecylthiocarbonothioylthio)propionic acid: Another similar compound with a slightly different backbone structure.
Uniqueness
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutylcarbamothioyl group provides unique reactivity and potential for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
548761-47-3 |
|---|---|
分子式 |
C13H25NO2S2 |
分子量 |
291.5 g/mol |
IUPAC 名称 |
2-(dibutylcarbamothioylsulfanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H25NO2S2/c1-5-7-9-14(10-8-6-2)12(17)18-13(3,4)11(15)16/h5-10H2,1-4H3,(H,15,16) |
InChI 键 |
ZPOPAYVVFYQOIE-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=S)SC(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



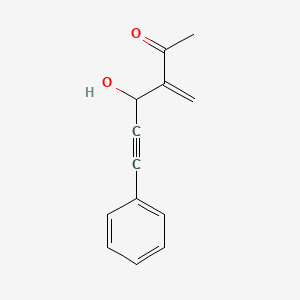

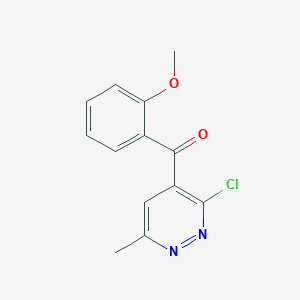
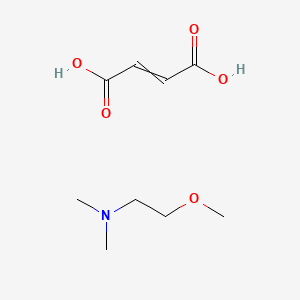
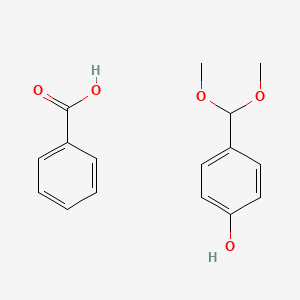
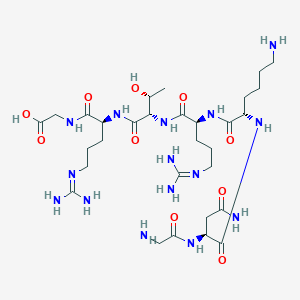
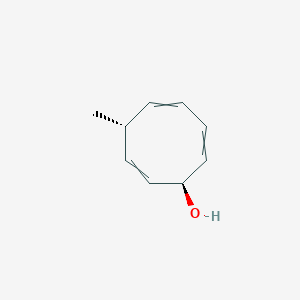
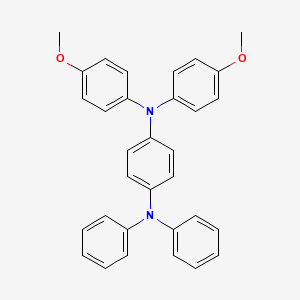
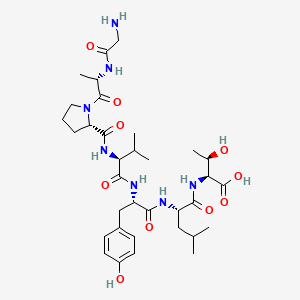
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)

![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
